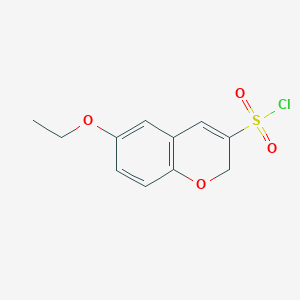

6-ethoxy-2H-chromene-3-sulfonyl chloride

Description

6-Ethoxy-2H-chromene-3-sulfonyl chloride is a sulfonated chromene derivative characterized by an ethoxy (–OCH2CH3) substituent at the 6-position of the chromene ring and a sulfonyl chloride (–SO2Cl) group at the 3-position. Chromene sulfonyl chlorides are critical intermediates in medicinal and materials chemistry due to their dual reactivity: the sulfonyl chloride group enables nucleophilic substitution (e.g., forming sulfonamides), while the chromene scaffold provides a π-conjugated system for bioactivity modulation.

Properties

CAS No. |

1235439-94-7 |

|---|---|

Molecular Formula |

C11H11ClO4S |

Molecular Weight |

274.72 g/mol |

IUPAC Name |

6-ethoxy-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C11H11ClO4S/c1-2-15-9-3-4-11-8(5-9)6-10(7-16-11)17(12,13)14/h3-6H,2,7H2,1H3 |

InChI Key |

GEHQROQWZYGKJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2H-chromene-3-sulfonyl chloride typically involves the reaction of 6-ethoxy-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 6-ethoxy-2H-chromene

Reagent: Chlorosulfonic acid (ClSO3H)

Reaction Conditions: The reaction is usually performed at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

The search results do not contain information about the applications of "6-ethoxy-2H-chromene-3-sulfonyl chloride." However, some of the provided documents discuss related compounds and their applications, which may be relevant to your research.

Related Compounds and Applications

- 6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: This compound has applications in chemistry, biology, medicine, and industry. It can be used as a building block for synthesizing complex organic molecules and as a reagent in organic reactions. Derivatives of this compound have demonstrated potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases, as well as its use in the development of dyes, pigments, and other industrial chemicals.

- Chromene sulfonamide hybrids: Novel chromene sulfonamide hybrids have been synthesized and evaluated for antibacterial, cytotoxicity, and apoptosis activity . These compounds were tested against Staphylococcus aureus and Escherichia coli, and also assessed for cytotoxicity against fibroblast L929 cells .

- 2-Imino or 2-oxo-2H-chromene-6-sulfonamide derivatives: These derivatives have been designed and synthesized for potential anti-diabetic activity . They were evaluated for their activity against α-amylase and exhibited high inhibitory percentage values . The most active members were further evaluated against α-glycosidase and PPAR-γ, with in silico ADMET and docking simulations to determine oral bioavailability, toxicity, and binding mechanism .

- Coumarin-based Kinetic Stabilizers: Small molecule kinetic stabilizers, which bind to and stabilize the native state of an aggregation-prone protein, have been shown to be clinically effective .

- Heteroaryl sulfones and sulfonamides: Bicyclic heteroaryl sulfones and sulfonamides, particularly coumarins, thiochromene-2-ones, and 2-quinolones, are useful as antiproliferative agents, including anticancer agents . Certain coumarin-3-carboxamides have been reported as inhibitors of proteases .

- Sulfonamides based on the coumarin scaffold: These compounds were designed, synthesized, and characterized as potent and selective carbonic anhydrase (CA) inhibitors .

Mechanism of Action

The mechanism of action of 6-ethoxy-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethoxy substituent distinguishes 6-ethoxy-2H-chromene-3-sulfonyl chloride from halogenated analogs. A comparative analysis is summarized below:

*Estimated properties based on structural analogs.

Biological Activity

6-Ethoxy-2H-chromene-3-sulfonyl chloride is a compound of interest due to its unique structural features and potential biological activities. The sulfonyl chloride group in this compound enhances its reactivity, allowing it to interact with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C₁₄H₁₅ClO₃S

- Molecular Weight: Approximately 300.79 g/mol

This compound's structure includes a chromene core with an ethoxy group at the 6-position and a sulfonyl chloride at the 3-position, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of chromene compounds, including sulfonyl chlorides, exhibit a variety of biological activities. Here are some notable findings related to the biological activities of this compound and its analogs:

Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives. The sulfonyl chloride moiety enables these compounds to interact with enzymes and receptors involved in cancer progression. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

The anti-inflammatory activity of chromene derivatives has been documented, with studies indicating that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives of chromenes. The evaluation of various chromene sulfonamide hybrids demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded, showing that some derivatives exhibited robust antibacterial activity .

Table 1: Biological Activities of Chromene Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| This compound | Anticancer | Various Cancer Cell Lines | Not specified |

| Chromene Sulfonamide Derivative A | Antibacterial | E. coli | MIC = 10 µg/mL |

| Chromene Sulfonamide Derivative B | Antibacterial | S. aureus | MIC = 5 µg/mL |

| Chromene Derivative C | Anti-inflammatory | Macrophages | Inhibition of TNF-alpha |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction: The compound may modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.

- Cell Cycle Regulation: Some studies suggest that chromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.